2-amino-2-(3-fluorophenyl)acetic acid hydrochloride
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Overview
Description
2-amino-2-(3-fluorophenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H9ClFNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the third position and an amino group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a reaction with glycine in the presence of a suitable catalyst to form 2-amino-2-(3-fluorophenyl)acetic acid.
Hydrochloride Formation: The final step involves the conversion of 2-amino-2-(3-fluorophenyl)acetic acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
Scientific Research Applications
2-amino-2-(3-fluorophenyl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-2-phenylacetic acid: Lacks the fluorine substitution, which may result in different chemical and biological properties.
2-amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is positioned differently, potentially altering its reactivity and interactions.
2-amino-2-(3-chlorophenyl)acetic acid: Substitution with chlorine instead of fluorine can lead to variations in chemical behavior and biological activity.
Uniqueness
2-amino-2-(3-fluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1137474-81-7 |
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Molecular Formula |
C8H9ClFNO2 |
Molecular Weight |
205.6 |
Purity |
0 |
Origin of Product |
United States |
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